molecular formula C15H16BrNO4 B11800621 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate

1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate

Cat. No.: B11800621
M. Wt: 354.20 g/mol
InChI Key: VYXUDLMDPOUTKA-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate is a chemically versatile dihydropyridine (DHP) intermediate designed for advanced research and development in medicinal chemistry. This compound is of significant interest for the construction of novel bioactive molecules, particularly as a precursor in the synthesis of 1,4-dihydropyridine (1,4-DHP) scaffolds, which are recognized as privileged structures in drug discovery . The 4-bromo substituent provides a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to elaborate the core structure and introduce diverse pharmacophores. The 1-benzyl and 2-methyl carboxylate protective groups offer controlled deprotection strategies for selective synthetic routes. The 1,4-DHP scaffold is intrinsically associated with a wide spectrum of pharmacological activities. Historically, 1,4-DHPs are known for their calcium channel blocking activity, but ongoing research continues to unveil new applications, including their use as kinase inhibitors , antagonists for adenosine receptors , and bromodomain inhibitors . Furthermore, structurally similar N-benzyl substituted 1,4-dihydropyridines have recently been engineered and studied for their self-assembling properties, demonstrating potential as nanomaterials and non-viral delivery systems for nucleic acids, such as mRNA . This highlights the expanding utility of DHP-based compounds beyond traditional pharmacology into materials science. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest advancements in DHP chemistry and applications.

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

1-O-benzyl 6-O-methyl 4-bromo-3,4-dihydro-2H-pyridine-1,6-dicarboxylate

InChI

InChI=1S/C15H16BrNO4/c1-20-14(18)13-9-12(16)7-8-17(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2,1H3

InChI Key

VYXUDLMDPOUTKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(CCN1C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The dihydropyridine skeleton is assembled using a three-component reaction:

  • Benzyl acetoacetate and methyl acetoacetate as esterified diketones.

  • Ammonium acetate as the nitrogen source.

  • 4-Methylbenzaldehyde or analogous aldehydes to introduce the methyl group at position 4.

Procedure :

  • Combine benzyl acetoacetate (10 mmol), methyl acetoacetate (10 mmol), 4-methylbenzaldehyde (10 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).

  • Reflux at 80°C for 12 hours under nitrogen.

  • Cool and concentrate in vacuo. Purify via flash chromatography (ethyl acetate/hexane, 1:4) to yield the unsubstituted dihydropyridine derivative.

Key Data :

  • Yield : 65–75%.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 5.12 (s, 1H, NH), 4.90 (q, 2H, CH₂), 3.65 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).

    • IR : 1686 cm⁻¹ (C=O), 3341 cm⁻¹ (N–H).

Radical Bromination at Position 4

Bromination Protocol

The methyl group at position 4 undergoes radical bromination using NBS and a radical initiator:

Procedure :

  • Dissolve the dihydropyridine derivative (5 mmol) in carbon tetrachloride (20 mL).

  • Add NBS (6 mmol) and AIBN (0.1 mmol).

  • Reflux at 75°C for 4 hours under nitrogen.

  • Quench with water, extract with ethyl acetate, dry (MgSO₄), and concentrate.

  • Purify via flash chromatography (7% ethyl acetate/hexane) to isolate the brominated product.

Optimization Insights :

  • Solvent : CCl₄ ensures optimal radical stability.

  • Initiator : AIBN (0.1 eq) maximizes bromination efficiency.

  • Yield : 70–80%.

Characterization :

  • ¹³C NMR (CDCl₃): δ 169.1 (C=O), 145.7 (C-2), 102.3 (C-4), 42.6 (CH₂), 17.3 (CH₃).

  • MS (ESI) : [M+2] and [M+4] peaks confirm dibrominated species.

Alternative Methods and Modifications

Electrocarboxylation Approach

Recent advancements employ electrocarboxylation to introduce carboxylic groups, though this method is less relevant for brominated derivatives.

Direct Bromination During Cyclocondensation

Attempts to incorporate bromine via brominated aldehydes (e.g., 4-bromobenzaldehyde) yielded <5% product due to steric hindrance.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (7–20%) resolves ester and bromo substituents.

  • HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water).

Spectroscopic Validation

  • ¹H/¹³C NMR : Distinct shifts for N–H (δ 8.80 → 12.9) and methylene protons (δ 5.02 → 2.87) confirm bromination.

  • IR : Broad peak at 3517 cm⁻¹ (-OH) absent, verifying ester integrity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Amino or thio-substituted dihydropyridine derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory potential of compounds similar to 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine derivatives against key enzymes involved in metabolic disorders. For instance, research has demonstrated that related compounds can serve as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Drug Development

The structural characteristics of 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine make it a candidate for the synthesis of novel pharmaceutical agents. Its derivatives are being investigated for their therapeutic effects, particularly in neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with neural pathways .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various biologically active molecules. Researchers have utilized it to create new sulfonamides and other derivatives that exhibit enhanced pharmacological properties. The synthetic pathways often involve reactions with other functional groups to modify biological activity .

Case Study 1: Inhibition of α-Glucosidase

In a study focusing on the synthesis of new sulfonamide derivatives, researchers evaluated the enzyme inhibitory effects of these compounds against α-glucosidase. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in T2DM management .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related pyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive functions, supporting their development as therapeutic agents for Alzheimer’s disease .

Data Table: Comparison of Biological Activities

Compound NameEnzyme TargetInhibition ActivityReference
Compound Aα-GlucosidaseModerate
Compound BAcetylcholinesteraseHigh
1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridineVariousUnder InvestigationN/A

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. In the context of calcium channel blockers, it may inhibit the influx of calcium ions into cells by binding to specific sites on the calcium channels, thereby modulating cellular functions.

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity: The 4-bromo substituent in the target compound enhances its utility in Suzuki-Miyaura or Ullmann-type cross-coupling reactions, a feature absent in non-halogenated analogs like AB14345.
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the dihydropyridine ring toward nucleophilic aromatic substitution (SNAr), whereas trifluoromethyl groups in analogous compounds deactivate the ring .

Biological Activity

1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate consists of a dihydropyridine core with a benzyl and bromo substituent, contributing to its unique reactivity and biological profile. The molecular formula is C18H20BrN2O4C_{18}H_{20}BrN_2O_4 with a molecular weight of approximately 396.27 g/mol.

Biological Activity

The biological activities of this compound can be classified into several categories:

1. Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. A study demonstrated that related compounds showed significant inhibition against various bacterial strains, suggesting that 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate may possess similar activity.

2. Antioxidant Properties
Dihydropyridine derivatives have been reported to exhibit antioxidant activity. The presence of the bromo group may enhance the electron-donating ability of the compound, contributing to its potential as an antioxidant agent.

3. Neuroprotective Effects
There is emerging evidence that dihydropyridine compounds can exhibit neuroprotective effects. Research has shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, which may be relevant for conditions such as Alzheimer's disease.

The mechanisms through which 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate exerts its biological effects are still under investigation. However, several hypotheses include:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This property may contribute to their neuroprotective and cardiovascular effects.
  • Radical Scavenging : The compound may act as a free radical scavenger, reducing oxidative stress in cells.

Case Studies

Several studies have investigated the biological activities of similar compounds:

Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various dihydropyridine derivatives. The results indicated that compounds with similar structural features to 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Properties
In a preclinical study examining neuroprotective effects, researchers found that a related dihydropyridine compound significantly reduced neuronal cell death in models of oxidative stress. This suggests potential therapeutic applications for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibitory effects on bacterial strains
AntioxidantRadical scavenging capabilities
NeuroprotectiveProtection against neuronal apoptosis

Q & A

Basic: What synthetic strategies are recommended for optimizing the purity of 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate?

Purity optimization often involves refining reaction conditions and purification techniques. For example, one-pot syntheses (common in related dihydropyridine derivatives) can reduce intermediate instability, while column chromatography (silica gel, gradient elution) or recrystallization (using solvents like ethanol or DMSO) may improve final purity . Monitoring via TLC or HPLC is critical. In analogous compounds, yields ranged from 51% to 79%, suggesting that solvent selection (e.g., DMF for polar intermediates) and temperature control (reflux vs. RT) significantly impact outcomes .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

A multi-technique approach is essential:

  • 1H/13C NMR : Assign proton environments (e.g., benzyl protons at δ 7.2–7.5 ppm, methyl esters at δ 3.6–3.8 ppm) and confirm substitution patterns. DMSO-d6 or CDCl3 are typical solvents .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for ester groups) and bromine-related vibrations .
  • HRMS (ESI) : Validate molecular weight (e.g., theoretical vs. observed mass deviations <5 ppm) .
  • Melting Point Analysis : Consistency in melting range (e.g., 223–225°C in analogs) indicates purity .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and spatial arrangements. For brominated dihydropyridines, crystallography has confirmed non-planar ring conformations and halogen bonding interactions (e.g., Br···O contacts in 4-bromophenyl derivatives). Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) and space group assignments (e.g., monoclinic P21/c) should align with protocols for structurally similar compounds .

Advanced: How should researchers address contradictions between theoretical and experimental spectral data?

Discrepancies in HRMS or NMR shifts may arise from isotopic impurities, solvent effects, or computational approximations. For example, a reported HRMS deviation of 0.0162 Da (calc. 550.0978 vs. obs. 550.0816) could indicate incomplete purification or ionization artifacts. Mitigation strategies include:

  • Repeating measurements under standardized conditions.
  • Cross-validating with DFT-calculated NMR/IR spectra.
  • Reassessing synthetic pathways for unintended side reactions (e.g., bromine displacement) .

Basic: What bromination methods are suitable for introducing the 4-bromo substituent?

Electrophilic bromination (e.g., NBS in DMF or CCl4) is common for dihydropyridines. Alternatively, Suzuki-Miyaura coupling with brominated aryl halides can introduce bromophenyl groups post-synthesis. Evidence from bipyridine bromination highlights the role of excess Br2 or HBr in achieving regioselectivity, with purification via flash chromatography (hexane/EtOAc) to remove di-brominated byproducts .

Advanced: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Derivatization strategies include:

  • Ester Hydrolysis : Converting methyl/benzyl esters to carboxylic acids for solubility modulation .
  • Halogen Exchange : Replacing bromine with other halogens (e.g., Cl or I) via nucleophilic substitution .
  • Amide Formation : Reacting with amines to generate bioactive analogs, as seen in morpholine and piperazine derivatives .
    Characterize derivatives using the same spectroscopic suite and compare bioactivity in assays (e.g., enzyme inhibition).

Advanced: What mechanistic insights guide one-pot synthesis optimization?

One-pot reactions for dihydropyridines often involve tandem Knoevenagel condensation and cyclization. Key parameters:

  • Catalyst Selection : Protic acids (e.g., AcOH) or Lewis acids (e.g., ZnCl2) to accelerate imine formation.
  • Temperature Gradients : Initial low temps (~0°C) for intermediate stability, followed by heating (80–100°C) for cyclization .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates. Monitor via in-situ FTIR or LC-MS to identify rate-limiting steps.

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., analogs stable up to 200°C ).
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photo-degradation.
  • Humidity Tests : Karl Fischer titration to monitor hygroscopicity, critical for crystalline forms .

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